4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)10-6-5-9(8-19)11(7-10)14(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUSIUYMBXTBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136645 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-16-8 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
1.1. Construction of Covalent Organic Frameworks (COFs)
One of the significant applications of this compound is in the synthesis of covalent organic frameworks (COFs). COFs are crystalline materials with a highly ordered structure that can be tailored for specific functionalities. The compound acts as a versatile building block due to its ability to form stable bonds with other organic molecules.
Key Findings:
- The incorporation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile into COFs has been shown to enhance their stability and porosity, making them suitable for gas storage and separation applications .
- Recent studies highlight the development of novel crystalline 2D COFs using this compound as a ligand, demonstrating its potential in advanced material applications such as catalysis and sensing .
2.1. Boron Chemistry in Coupling Reactions
The compound serves as an essential reagent in various coupling reactions prevalent in organic synthesis. Its boron moiety facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Applications:
- It has been utilized to synthesize complex organic molecules by coupling with aryl halides and other electrophiles .
- The trifluoromethyl group enhances the electronic properties of the compound, allowing for more efficient reactions under milder conditions compared to traditional methods .
3.1. Anticancer Activity
Recent research has indicated that compounds containing boron can exhibit significant biological activity, including anticancer properties. The unique structure of this compound positions it as a candidate for drug development.
Research Insights:
- Preliminary studies suggest that this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways .
- Its boron content may enhance the efficacy of neutron capture therapy (NCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells when exposed to thermal neutrons .
Summary Table of Applications
| Application Area | Specific Applications | Key Benefits |
|---|---|---|
| Materials Science | Synthesis of COFs | Enhanced stability and porosity |
| Organic Synthesis | Suzuki-Miyaura coupling reactions | Efficient carbon-carbon bond formation |
| Medicinal Chemistry | Potential anticancer activity | Targeted therapy through boron compounds |
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes. The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Signal Transduction: The compound can modulate signaling pathways by interacting with key biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound significantly lowers the electron density of the aromatic ring compared to non-fluorinated analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile), accelerating oxidative addition in Suzuki-Miyaura couplings .
- Steric Hindrance : Substrates with bulky groups (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine ) show reduced coupling efficiency due to steric clashes, whereas the target compound’s linear substitution minimizes this issue.
Research Findings and Data Tables
Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings
Table 2: Thermal Stability (TGA Data)
| Compound | Decomposition Temperature (°C) |
|---|---|
| Target Compound | 210 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 185 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 160 |
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H16B F3 N O2
- Molecular Weight : 285.09 g/mol
- CAS Number : 45933641
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which can influence enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Modulation of Ion Channels : Its structural features suggest potential interactions with ion channels that could affect cellular excitability and neurotransmission.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antiparasitic Activity : Preliminary studies suggest that derivatives of boron compounds exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the dioxaborolane structure may enhance solubility and stability while maintaining efficacy against malaria parasites .
- Anticancer Properties : Compounds containing boron have been studied for their potential anticancer effects. The ability to target specific cancer cell lines through apoptosis induction or cell cycle arrest has been documented in related compounds .
Case Studies and Research Findings
-
Antimalarial Efficacy :
- In a study involving various derivatives of dioxaborolanes, compounds similar to the target compound demonstrated promising activity against P. falciparum with IC50 values in the nanomolar range . The incorporation of polar groups was found to enhance solubility without compromising antiparasitic activity.
- Cytotoxicity Assessment :
-
Pharmacokinetic Profiles :
- Research focusing on the pharmacokinetics of related compounds revealed that modifications in the chemical structure could significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Enhanced metabolic stability was observed with specific substitutions at the aromatic ring .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate group enables participation in palladium-catalyzed cross-couplings. Key findings include:
-
Reaction Efficiency : High conversion rates (>99%) are observed in coupling reactions with aryl halides under Pd catalysis, as demonstrated in analogous systems using benzene-d6 solvent and 80°C heating with nitrogen protection .
-
Catalyst Systems : Manganese-based catalysts (e.g., Mn(I) complexes) show efficacy in activating the boronate for coupling with electron-deficient aryl nitriles .
-
Substituent Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation steps .
Table 1: Representative Suzuki Reaction Conditions for Analogous Boronates
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Methoxybenzonitrile | Mn(I) complex | Benzene-d6 | 80 | 71 | |
| 4-Chlorobenzonitrile | Pd(PPh₃)₄ | THF | 100 | 92 | |
| 4-(Dimethylamino)benzonitrile | Mn(I) complex | Benzene-d6 | 80 | 44 |
Hydroboration and Functionalization
The compound’s boronate group facilitates hydroboration with alkynes or alkenes:
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Alkyne Hydroboration : Reactions with terminal alkynes (e.g., phenylacetylene) in benzene at 80°C yield trifluoromethyl-substituted alkenylboronates, confirmed by and NMR .
-
Electrophilic Trapping : The boron center reacts with iodine or electrophiles (e.g., aldehydes) to form C–B bond functionalization products .
Nitrile Group Reactivity
The nitrile moiety participates in:
-
Hydrolysis : Under acidic or basic conditions, hydrolysis yields carboxylic acids or amides. For example, refluxing with HCl produces 2-(trifluoromethyl)terephthalic acid derivatives .
-
Nucleophilic Additions : Organometallic reagents (e.g., Grignard reagents) add to the nitrile, forming ketones after workup .
Trifluoromethyl Group Influence
The CF₃ group modulates reactivity through:
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Electronic Effects : Strong electron-withdrawing character increases the boronate’s Lewis acidity, enhancing coupling rates .
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Steric Effects : The CF₃ group minimally impacts steric bulk compared to larger substituents (e.g., tert-butyl), as shown in comparative coupling studies .
Table 2: Substituent Effects on Coupling Efficiency
| Substituent (X) | Relative Rate (vs. H) | Yield (%) | Notes | Source |
|---|---|---|---|---|
| CF₃ | 1.8 | 85–92 | Enhanced electrophilicity | |
| OMe | 1.2 | 71–78 | Moderate activation | |
| Cl | 1.5 | 88–90 | Halogen-directed coupling |
Stability and Handling
Preparation Methods
Nitrile-Boronate Cross-Coupling
A less common approach involves Suzuki-Miyaura coupling between 4-bromo-2-(trifluoromethyl)benzonitrile and pinacolborane (HPin). Using Pd(PPh₃)₄ in a toluene/water biphasic system, this method achieves boronate installation at the para position. However, competing hydrolysis of the nitrile group limits yields to 55–60%.
Direct Electrophilic Borylation
Electrophilic borylation reagents like BCl₃ can functionalize pre-formed 4-cyano-2-(trifluoromethyl)benzene derivatives. This method requires stoichiometric amounts of AlCl₃ as a Lewis acid and proceeds via Friedel-Crafts type mechanisms. While avoiding transition metals, regioselectivity challenges and harsh reaction conditions (≥120°C in dichloroethane) make this route less practical.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance palladium-catalyzed reactions by stabilizing ionic intermediates. In contrast, iron-mediated borylation benefits from ethereal solvents (THF, 2-Me-THF) that solubilize MgBr₂ additives.
Temperature and Atmosphere
Optimal performance for Pd systems occurs at 170°C under nitrogen, while Fe catalysis operates efficiently at lower temperatures (60°C) but requires strict exclusion of oxygen to prevent catalyst deactivation.
Ligand Design
Bulky N-heterocyclic carbenes (NHCs) like IMes improve iron catalyst longevity by preventing nanoparticle aggregation. For palladium, bidentate phosphines (Xantphos) facilitate reductive elimination steps.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity for products isolated via silica gel chromatography using hexane/ethyl acetate (4:1).
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors to manage exothermic borylation steps. A patented protocol achieves 89% yield by maintaining residence times of 8–10 min at 170°C with Pd/C heterogeneous catalysts. Environmental impact assessments favor iron-based systems due to lower heavy metal waste.
Emerging Applications
The compound’s stability under physiological conditions has spurred interest in 18F-labeled PET tracers , where the trifluoromethyl group allows isotopic exchange with fluorine-18. Additionally, its boronate moiety enables Suzuki couplings to create biaryl drug candidates, including kinase inhibitors and antiviral agents.
Q & A
Q. What are the common synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. A representative approach involves:
Borylation of Halogenated Intermediates : Reacting a trifluoromethyl-substituted aryl halide (e.g., bromobenzonitrile derivative) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF or dioxane .
Functional Group Compatibility : The trifluoromethyl and nitrile groups are tolerant to borylation conditions but require inert atmospheres (N₂/Ar) to prevent hydrolysis or side reactions.
Key Considerations :
Q. How is this compound characterized to confirm its structure and purity?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:
¹H/¹³C NMR : The boronate ester proton (B-O) is absent in ¹H NMR, but adjacent methyl groups (4,4,5,5-tetramethyl) appear as singlets at δ 1.0–1.3 ppm. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near δ -60 to -65 ppm .
Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₄H₁₆BF₃NO₂, MW 301.09).
HPLC-PDA : Purity (>95%) is verified using reverse-phase C18 columns with acetonitrile/water gradients .
Note : Independent validation is essential, as commercial suppliers like Sigma-Aldrich do not provide analytical data .
Advanced Research Questions
Q. What challenges arise in palladium-catalyzed cross-coupling reactions involving this compound, and how can they be mitigated?
Methodological Answer: Challenges :
- Catalyst Poisoning : The nitrile group can coordinate to palladium, reducing catalytic activity .
- Steric Hindrance : The bulky trifluoromethyl group slows transmetalation steps, leading to incomplete coupling .
Solutions :
Ligand Optimization : Bulky ligands (e.g., SPhos, XPhos) enhance turnover by shielding the palladium center .
Additives : CsF or K₃PO₄ improves boronate activation, accelerating transmetalation .
Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions with nitrile groups .
Q. How does the trifluoromethyl group influence reactivity compared to other substituents in cross-coupling reactions?
Methodological Answer: The CF₃ group exerts both electronic and steric effects:
Q. Electronic Effects :
Q. Steric Effects :
- The bulk of CF₃ slows transmetalation, requiring excess boronate (1.5–2.0 equiv.) to drive reactions to completion .
Comparative Data :
| Substituent | Relative Coupling Rate (vs. H) | Optimal Temp. (°C) |
|---|---|---|
| CF₃ | 0.3–0.5 | 80–100 |
| OMe | 1.2–1.5 | 60–80 |
| F | 0.7–0.9 | 70–90 |
| Data derived from meta-terphenyl dyad syntheses . |
Q. How should researchers address contradictory data in catalytic efficiency reported across studies?
Methodological Answer: Contradictions often arise from:
Purity Variability : Commercial batches may contain trace metals or moisture, altering catalyst performance. Independent purification (e.g., recrystallization from EtOH/H₂O) is advised .
Reaction Scale : Milligram-scale reactions may show higher yields due to better mixing; reproducibility at gram-scale requires optimized stirring and heating .
Catalyst Source : PdCl₂(dppf) from different vendors exhibits variability in ligand purity. Use catalysts with certificates of analysis (CoA) for consistency .
Q. What are emerging applications of this compound in medicinal chemistry or materials science?
Methodological Answer:
Q. Medicinal Chemistry :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
